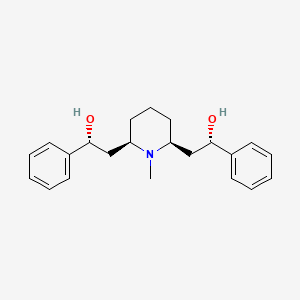
Lobelanidin
Übersicht
Beschreibung
Lobelanidine is a piperidine alkaloid found in various species of the Lobelia plant, particularly Lobelia inflata . It is structurally related to lobeline, another well-known alkaloid from the same genus . Lobelanidine is known for its emetic properties and has been studied for its potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Biochemische Analyse
Biochemical Properties
Lobelanidine is an antagonist for the nicotinic acetylcholine receptor (nAChR), inhibiting α7 nAChR and α3β2/α3β4 nAChR responses . This interaction with nAChR receptors suggests that Lobelanidine may play a significant role in biochemical reactions involving these receptors.
Cellular Effects
For instance, lobeline, a bioactive piperidine alkaloid from Lobelia, has been studied for its effects on the central nervous system, drug abuse, and multidrug resistance .
Molecular Mechanism
The molecular mechanism of Lobelanidine involves its antagonistic action on nAChR receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lobelanidine can be synthesized through several routes. One common method involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . This reaction yields lobelanine, which can be further converted to lobelanidine through specific reaction conditions .
Industrial Production Methods: Industrial production of lobelanidine typically involves extraction from the above-ground parts of Lobelia chinensis and Lobelia tupa . The extraction process includes solvent extraction followed by purification steps to isolate lobelanidine in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Lobelanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of lobelanidine can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving lobelanidine often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Wirkmechanismus
Lobelanidine exerts its effects primarily through interaction with nicotinic acetylcholine receptors . It acts as an antagonist at these receptors, inhibiting nicotine-evoked dopamine release and binding . This mechanism is similar to that of lobeline, another piperidine alkaloid . The inhibition of dopamine release is believed to contribute to its potential anti-addictive properties .
Vergleich Mit ähnlichen Verbindungen
- Lobeline
- Lobelanine
- Norlobelanine
- Norlobeline
Lobelanidine’s unique structure and pharmacological properties make it a compound of significant interest in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJQNXIWMMDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-72-7 | |
| Record name | Lobelanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















